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Compound of Interest

Compound Name: PHENAFLEUR

Cat. No.: B1618771 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of Phenafleur
(CAS 80858-47-5), a significant fragrance ingredient. This document collates available

physicochemical data, provides predicted spectroscopic characteristics, and outlines

generalized experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties
Phenafleur, chemically known as [2-(cyclohexyloxy)ethyl]benzene, possesses a unique

molecular architecture that contributes to its characteristic floral and hyacinth-like aroma.[1][2]

Its core structure consists of a phenylethyl group ether-linked to a cyclohexane ring.

A summary of its key physicochemical properties is presented in the table below.
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Property Value Reference

Molecular Formula C₁₄H₂₀O [1][3]

Molecular Weight 204.31 g/mol [1][3]

CAS Number 80858-47-5 [1][3]

IUPAC Name
[2-

(Cyclohexyloxy)ethyl]benzene
[3]

Synonyms
Phenylethyl cyclohexyl ether,

Hyacinth ether
[1]

Appearance Liquid -

Boiling Point 283.8 °C (at 101325 Pa) -

Density 0.97 g/cm³ (at 20°C) -

Vapor Pressure 0.54 Pa (at 24°C) -

Water Solubility 780.2 mg/L (at 24°C) -

LogP 4.9 (at 25°C) -

Refractive Index 1.5080 - 1.5130 (at 20°C) -

Structural Elucidation: Spectroscopic Analysis
Detailed experimental spectra for Phenafleur are not widely published. This section outlines

the expected spectroscopic characteristics based on the analysis of its structural motifs and

data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of Phenafleur is expected to show distinct signals corresponding to

the aromatic, aliphatic chain, and cyclohexyl protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.15 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 3.70 Triplet 2H

Methylene protons

adjacent to ether

oxygen (-O-CH₂-)

~ 3.30 Multiplet 1H

Cyclohexyl proton on

carbon bearing the

ether oxygen (-O-CH-)

~ 2.90 Triplet 2H

Methylene protons

adjacent to the phenyl

group (-CH₂-C₆H₅)

~ 1.90 - 1.20 Multiplet 10H
Remaining cyclohexyl

methylene protons

The carbon NMR spectrum will provide information on the different carbon environments within

Phenafleur.
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Chemical Shift (δ, ppm) Assignment

~ 139 Quaternary aromatic carbon

~ 129 Aromatic CH

~ 128 Aromatic CH

~ 126 Aromatic CH

~ 78
Cyclohexyl CH bearing the ether oxygen (-O-

CH-)

~ 68
Methylene carbon adjacent to ether oxygen (-O-

CH₂-)

~ 39
Methylene carbon adjacent to the phenyl group

(-CH₂-C₆H₅)

~ 32 Cyclohexyl CH₂

~ 26 Cyclohexyl CH₂

~ 24 Cyclohexyl CH₂

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of Phenafleur is expected to show

a molecular ion peak (M⁺) at m/z 204.

Key Predicted Fragmentation Patterns:

Loss of the cyclohexyl group: Cleavage of the ether bond could lead to a fragment at m/z

121, corresponding to the [C₆H₅CH₂CH₂O]⁺ ion.

Formation of the tropylium ion: A characteristic peak at m/z 91, corresponding to the stable

tropylium ion ([C₇H₇]⁺), is expected from the fragmentation of the phenylethyl moiety.[4][5]

Cyclohexene fragment: A peak at m/z 82 corresponding to cyclohexene can be formed via a

rearrangement and elimination process.
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Loss of the phenylethyl group: A fragment corresponding to the cyclohexoxy cation at m/z

99.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 - 3030 Medium Aromatic C-H stretch

~ 2930 - 2850 Strong
Aliphatic C-H stretch

(cyclohexyl and ethyl)

~ 1600, 1495, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

~ 1100 Strong C-O-C ether stretch

~ 750, 700 Strong
Monosubstituted benzene ring

bend

Experimental Protocols
The following are generalized protocols for the structural analysis of a compound like

Phenafleur.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Phenafleur (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

GC Conditions:

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250°C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of

10°C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230°C.

Data Analysis: Identify the peak corresponding to Phenafleur and analyze its mass

spectrum for the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Phenafleur in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Integrate the signals and determine their chemical shifts relative to a reference standard

(e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Data Analysis: Assign the chemical shifts to the respective protons and carbons in the

Phenafleur molecule.
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Visualized Synthetic Pathway and Workflow
While multiple synthetic routes to Phenafleur may exist, a common approach is the Williamson

ether synthesis. The following diagram illustrates a potential synthetic pathway.

Caption: A potential Williamson ether synthesis pathway for Phenafleur.

The following diagram outlines a general experimental workflow for the structural

characterization of Phenafleur.

Caption: General workflow for the structural analysis of Phenafleur.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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